molecular formula C17H19N3O B13144536 (S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole

(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole

Cat. No.: B13144536
M. Wt: 281.35 g/mol
InChI Key: VMUAQDYQCICZRS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The isobutyl group attached to the oxazole ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.

    Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using an isobutyl halide.

Industrial Production Methods

In an industrial setting, the production of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The bipyridine moiety can undergo substitution reactions, where one of the pyridine rings is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.

Scientific Research Applications

(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction processes. The oxazole ring and isobutyl group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine compound without the oxazole ring or isobutyl group.

    4,4’-Bipyridine: Another bipyridine derivative lacking the oxazole ring and isobutyl group.

    Oxazole: A basic oxazole ring structure without the bipyridine moiety or isobutyl group.

Uniqueness

(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its combination of a bipyridine moiety, an oxazole ring, and an isobutyl group

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

(4S)-4-(2-methylpropyl)-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H19N3O/c1-12(2)9-15-11-21-17(20-15)16-10-14(5-8-19-16)13-3-6-18-7-4-13/h3-8,10,12,15H,9,11H2,1-2H3/t15-/m0/s1

InChI Key

VMUAQDYQCICZRS-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3

Canonical SMILES

CC(C)CC1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.